1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
Overview
Description
This compound is a heterocyclic compound with a piperidine ring and a carboxylic acid moiety . It also contains an isopropylphenyl group and a methyl-oxazolyl group . The compound has a molecular weight of 342.44 .
Molecular Structure Analysis
The compound consists of a piperidine ring with a carboxylic acid moiety, an isopropylphenyl group, and a methyl-oxazolyl group . The InChI code for the compound is 1S/C20H26N2O3/c1-13(2)15-4-6-16(7-5-15)19-21-18(14(3)25-19)12-22-10-8-17(9-11-22)20(23)24/h4-7,13,17H,8-12H2,1-3H3,(H,23,24) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 342.44 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Chemical Synthesis and Transformations
Synthesis of Derivatives : Research has been conducted on the synthesis of derivatives from similar compounds, like 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones, which undergo reactions to form compounds with related structures (Shablykin, Prokopenko, & Brovarets, 2016).
Molecular Transformations : Studies have also looked into transformations involving derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, emphasizing the synthesis of functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Biomedical and Pharmacological Research
Anticancer and Antimicrobial Agents : Some derivatives, such as those incorporating 1,3-oxazole, have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. This includes studying the structure and biological activity of these compounds (Katariya, Vennapu, & Shah, 2021).
Aurora Kinase Inhibitor : Specific compounds that include elements similar to 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid have been identified as potential aurora kinase inhibitors, suggesting their relevance in cancer treatment research (ヘンリー,ジェームズ, 2006).
Chemical Property Studies
Transformation in Chemical Reactions : Studies have explored the unexpected transformation of compounds involving piperidine in the presence of catalysts, leading to a variety of derivatives. This highlights the reactivity and potential utility of these compounds in chemical synthesis (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Synthesis of Piperidine-Related Alkaloids : Research has also been conducted on novel synthetic routes to create piperidine-related alkaloids using related compounds as starting materials, demonstrating the versatility of these chemicals in synthesizing complex organic molecules (Takahata, Saito, & Ichinose, 2006).
Properties
IUPAC Name |
1-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13(2)15-4-6-16(7-5-15)19-21-18(14(3)25-19)12-22-10-8-17(9-11-22)20(23)24/h4-7,13,17H,8-12H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMVORBGGRHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CN3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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